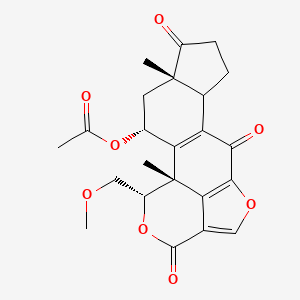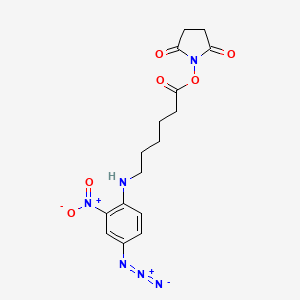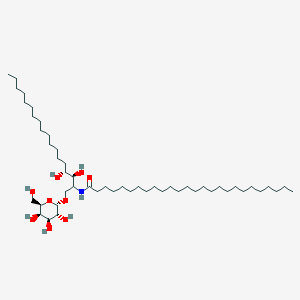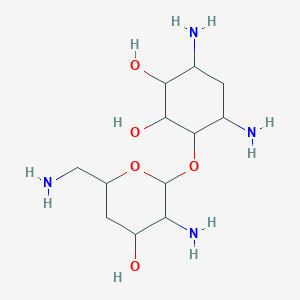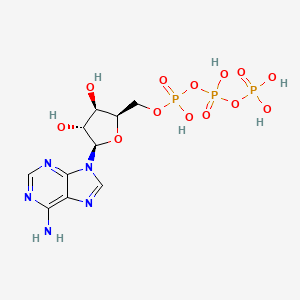
Xylosyl-ATP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-beta-Xylofuranosyladenine 5’-triphosphate: is a purine nucleoside analog where adenine is attached to a xylofuranose sugar via a β-N9-glycosidic bond. This compound is known for its significant biochemical and pharmacological properties, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Xylofuranosyladenine 5’-triphosphate typically involves the glycosylation of adenine with a xylofuranose derivative, followed by phosphorylation. The reaction conditions often require the use of protective groups to ensure selective reactions at desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation and phosphorylation processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions may target the adenine base or the phosphate groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce various nucleoside analogs .
科学研究应用
Chemistry: In chemistry, 9-beta-Xylofuranosyladenine 5’-triphosphate is used as a model compound to study nucleoside analogs and their reactivity under different conditions .
Biology: Biologically, this compound is known to inhibit DNA-dependent RNA polymerase I and II, making it a valuable tool in studying transcription processes .
Medicine: In medicine, it has shown cytotoxic properties, making it a potential candidate for anticancer research .
Industry: Industrially, it can be used in the synthesis of other nucleoside analogs and as a reference standard in analytical methods .
作用机制
The mechanism of action of 9-beta-Xylofuranosyladenine 5’-triphosphate involves its incorporation into nucleic acids, where it inhibits the activity of DNA-dependent RNA polymerases. This inhibition disrupts the transcription process, leading to cytotoxic effects. The molecular targets include RNA polymerase I and II, and the pathways involved are primarily related to transcription regulation .
相似化合物的比较
9-beta-D-Xylofuranosyladenine: A similar nucleoside analog with a β-D-xylofuranose sugar.
9-beta-D-Arabinofuranosyladenine: Another analog with an arabinofuranose sugar.
Uniqueness: 9-beta-Xylofuranosyladenine 5’-triphosphate is unique due to its specific sugar moiety and triphosphate group, which confer distinct biochemical properties and make it particularly effective in inhibiting RNA polymerases .
属性
CAS 编号 |
653-60-1 |
|---|---|
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC 名称 |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7-,10-/m1/s1 |
InChI 键 |
ZKHQWZAMYRWXGA-GAWUUDPSSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Key on ui other cas no. |
653-60-1 |
同义词 |
9-beta-xylofuranosyladenine 5'-triphosphate xylo-ATP xylosyl-ATP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)

![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
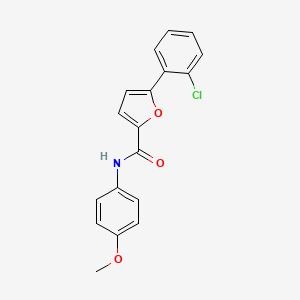
![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)
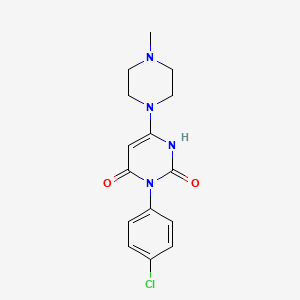
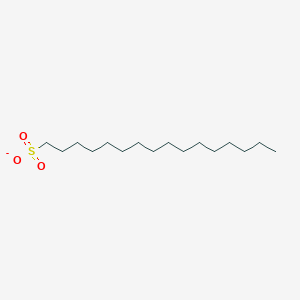
![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)
